
LDS-751: A Technical Guide to its Dual Nuclear
and Mitochondrial Staining Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LDS-751

Cat. No.: B1223146 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
LDS-751 is a versatile, cell-permeant fluorescent dye with a fascinating dual-staining

characteristic that is dependent on cell viability. In healthy, live cells possessing polarized

mitochondria, LDS-751 functions as a mitochondrial stain, being actively excluded from the

nucleus. Conversely, in fixed or dead cells with compromised membrane integrity and

depolarized mitochondria, the dye readily enters the nucleus and intercalates with DNA, acting

as a nuclear stain. This unique property, combined with its far-red fluorescence, makes LDS-
751 a valuable tool for a range of applications in cell biology, particularly for assessing cell

viability and mitochondrial function. This guide provides an in-depth technical overview of LDS-
751, including its physicochemical properties, staining mechanisms, and detailed protocols for

its application in microscopy and flow cytometry.

Core Properties of LDS-751
LDS-751 is a nucleic acid stain that exhibits a significant fluorescence enhancement upon

binding to double-stranded DNA (dsDNA).[1] Its utility in cellular imaging is underscored by its

far-red emission, which minimizes interference from cellular autofluorescence.
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A summary of the key quantitative data for LDS-751 is presented in the table below for easy

reference and comparison.

Property Value Notes

Excitation Maximum (λex)
~540-543 nm (bound to

dsDNA)

Can be excited by a 488 nm

laser line.[2]

Emission Maximum (λem) ~710-712 nm

Far-red emission is

advantageous for multicolor

imaging.[2]

Fluorescence Enhancement
~20-fold upon binding to

dsDNA
[1]

Quantum Yield (Φ) 0.014 (in methanol)

Molar Extinction Coefficient (ε)

Data not readily available in

public literature. It is

recommended to contact the

supplier for this information.[3]

Staining Mechanism: A Tale of Two Organelles
The localization of LDS-751 staining is a direct indicator of cellular health, specifically the

status of the mitochondrial membrane potential.

Mitochondrial Staining in Live Cells
In viable cells, the mitochondrial inner membrane maintains a significant electrochemical

potential gradient. This negative charge inside the mitochondria is thought to drive the

accumulation of the cationic LDS-751 dye. Studies have shown that the staining pattern of

LDS-751 in live cells is virtually identical to that of well-established mitochondrial membrane

potential-dependent dyes like Rhodamine 123.[4] Co-localization experiments with nuclear

stains such as Acridine Orange reveal little to no overlap, confirming the exclusion of LDS-751
from the nucleus in healthy cells.[4] Depolarization of the mitochondrial membrane using

agents like carbonyl cyanide m-chlorophenylhydrazone (CCCP) leads to a dramatic reduction

in LDS-751 fluorescence within the mitochondria, further cementing the role of membrane

potential in its localization.[4]
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Nuclear Staining in Fixed and Dead Cells
When cells undergo fixation or death, the integrity of the plasma and mitochondrial membranes

is compromised, and the mitochondrial membrane potential is lost. This allows LDS-751 to

freely diffuse throughout the cell and bind to its primary molecular target: nucleic acids. Due to

the high concentration of DNA within the nucleus, a strong fluorescent signal is observed in this

organelle in fixed and dead cells. This characteristic allows for the use of LDS-751 as a marker

to distinguish between live and dead cell populations in flow cytometry and microscopy.[5]

Experimental Protocols
The following are detailed methodologies for the application of LDS-751 in key experimental

contexts.

Live-Cell Microscopy for Mitochondrial Staining
This protocol is designed for visualizing mitochondria in living cells.

Materials:

LDS-751 stock solution (1 mM in DMSO)

Live cells cultured on glass-bottom dishes or coverslips

Appropriate cell culture medium (e.g., DMEM)

Phosphate-buffered saline (PBS)

Optional: MitoTracker dye for co-localization

Optional: DAPI or Hoechst stain for nuclear counterstaining

Procedure:

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

Staining Solution Preparation: Prepare a working solution of LDS-751 in pre-warmed cell

culture medium. A final concentration in the range of 0.2-2 µM is a good starting point, but

optimal concentration may vary by cell type.
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Staining: Remove the existing culture medium and replace it with the LDS-751 staining

solution.

Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5%

CO2.

Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium

to remove unbound dye.

Imaging: Image the cells immediately using a fluorescence microscope equipped with

appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

(Optional) Co-staining: For co-localization studies, cells can be simultaneously or

sequentially stained with other organelle-specific dyes like MitoTracker Green FM (for

mitochondria) and Hoechst 33342 (for nuclei) following the manufacturers' protocols.

Fixed-Cell Microscopy for Nuclear Staining
This protocol outlines the procedure for staining the nuclei of fixed cells.

Materials:

LDS-751 stock solution (1 mM in DMSO)

Cells cultured on coverslips or slides

PBS

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS (for permeabilization)

Mounting medium

Procedure:

Cell Fixation: Wash cells with PBS and then fix with 4% PFA in PBS for 10-15 minutes at

room temperature.
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Washing: Wash the cells twice with PBS.

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room

temperature.

Washing: Wash the cells twice with PBS.

Staining: Prepare a working solution of LDS-751 in PBS (e.g., 1-5 µM). Incubate the fixed

and permeabilized cells with the staining solution for 15-30 minutes at room temperature,

protected from light.

Washing: Wash the cells three times with PBS.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Visualize the stained nuclei using a fluorescence microscope with a Cy5 filter set.

Flow Cytometry for Live/Dead Cell Discrimination
This protocol details the use of LDS-751 to differentiate between live and dead cells in a

population.

Materials:

LDS-751 stock solution (1 mM in DMSO)

Single-cell suspension

Flow cytometry buffer (e.g., PBS with 2% FBS)

Procedure:

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in

flow cytometry buffer.

Staining: Add LDS-751 to the cell suspension to a final concentration of 0.5-2 µM.

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.
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Analysis: Analyze the stained cells on a flow cytometer. Excite with a 488 nm or 561 nm

laser and collect the emission in a far-red channel (e.g., >670 nm).

Gating: Live cells with intact membranes and polarized mitochondria will exhibit low LDS-751
fluorescence, while dead or dying cells with compromised membranes will show high

fluorescence intensity. Gate on the LDS-751 negative/dim population to analyze live cells.
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Caption: Differential localization of LDS-751 in live versus dead/fixed cells.
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Caption: Workflow for live/dead cell discrimination using LDS-751 in flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lumiprobe.com [lumiprobe.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1223146?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223146?utm_src=pdf-body
https://www.benchchem.com/product/b1223146?utm_src=pdf-custom-synthesis
https://www.lumiprobe.com/p/lds-751-nucleic-acid-stain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. FluoroFinder [app.fluorofinder.com]

3. Extinction Coefficient [LDS 751] | AAT Bioquest [aatbio.com]

4. Staining of cellular mitochondria with LDS-751 - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Comparison of sample fixation and the use of LDS-751 or anti-CD45 for leukocyte
identification in mouse whole blood for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LDS-751: A Technical Guide to its Dual Nuclear and
Mitochondrial Staining Properties]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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